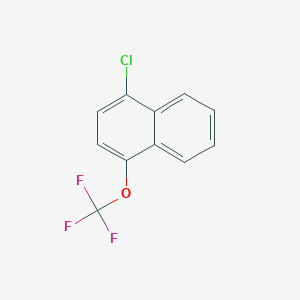

1-Chloro-4-(trifluoromethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClF3O |

|---|---|

Molecular Weight |

246.61 g/mol |

IUPAC Name |

1-chloro-4-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H6ClF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

JMCSEJFUWYSCME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. For 1-Chloro-4-(trifluoromethoxy)naphthalene, a combination of one-dimensional and two-dimensional NMR experiments would be essential for its complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values (proton count) for the aromatic protons of the naphthalene (B1677914) ring system. The naphthalene core of this compound contains six protons. Due to the substitution pattern, these protons would exhibit characteristic chemical shifts and coupling constants (J-values). The protons on the chlorinated ring and the trifluoromethoxy-substituted ring would experience different electronic effects, leading to a complex and informative spectrum.

Expected ¹H NMR Data:

Chemical Shifts (δ): The aromatic protons would be expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The proton ortho to the chlorine atom and the protons on the adjacent ring are likely to be the most deshielded.

Multiplicity: The protons would likely appear as doublets, triplets, or multiplets due to spin-spin coupling with neighboring protons.

Integration: The integral of the aromatic region would correspond to six protons.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: The following table is illustrative and not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. For this compound, this would include the ten carbons of the naphthalene skeleton and the carbon of the trifluoromethoxy group. The carbon attached to the chlorine atom and the carbon bonded to the trifluoromethoxy group would have distinct chemical shifts. The trifluoromethyl group would also induce a characteristic quartet in the signal of the attached carbon due to C-F coupling.

Expected ¹³C NMR Data:

Chemical Shifts (δ): Aromatic carbons typically resonate between 110 and 160 ppm. The carbon of the -OCF₃ group would appear as a quartet.

Number of Signals: Due to the substitution pattern, ten distinct signals for the naphthalene ring carbons would be expected.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: The following table is illustrative and not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | Aromatic-C |

| Data not available | Singlet | C-Cl |

| Data not available | Singlet | C-O |

| Data not available | Quartet | -OCF₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. derpharmachemica.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is indicative of the electronic environment of the -OCF₃ group. The absence of other fluorine-containing species would be confirmed by the simplicity of the spectrum.

Expected ¹⁹F NMR Data:

Chemical Shift (δ): The chemical shift for a -OCF₃ group on an aromatic ring typically appears in a specific region of the ¹⁹F NMR spectrum.

Multiplicity: A singlet would be expected as all three fluorine atoms are chemically equivalent and there are no neighboring fluorine atoms to couple with.

Table 3: Hypothetical ¹⁹F NMR Data for this compound (Note: The following table is illustrative and not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Singlet | 3F | -OCF₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the naphthalene rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. orgsyn.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). orgsyn.org This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the naphthalene core and the chloro and trifluoromethoxy substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, chlorine, oxygen, and fluorine in the correct proportions for C₁₁H₆ClF₃O. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing further evidence for the presence of chlorine in the molecule.

Table 4: Hypothetical HRMS Data for this compound (Note: The following table is illustrative and not based on experimental data.)

| Ion | Calculated Exact Mass | Measured Mass | Elemental Composition |

| [M]⁺ | Data not available | Data not available | C₁₁H₆³⁵ClF₃O |

| [M+2]⁺ | Data not available | Data not available | C₁₁H₆³⁷ClF₃O |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in both identifying and quantifying this compound, as well as elucidating its molecular structure through fragmentation analysis.

In a typical GC-MS analysis, the compound is introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. Due to its molecular weight and functional groups, this compound is expected to have a retention time that is distinct from its precursors and other related naphthalene derivatives.

Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the intact molecule, and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The stable aromatic system of naphthalene means that the molecular ion peak in its derivatives is typically strong. libretexts.orglibretexts.org For this compound, characteristic fragmentation would involve the loss of the chlorine atom and the trifluoromethoxy group. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M+ peak, which is characteristic of the 37Cl isotope. miamioh.edu

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Significance |

| 246/248 | [C₁₁H₆ClF₃O]⁺ | Molecular ion peak (M+/M+2) |

| 211 | [C₁₁H₆F₃O]⁺ | Loss of Cl |

| 177 | [C₁₀H₆Cl]⁺ | Loss of OCF₃ |

| 142 | [C₁₀H₆]⁺ | Naphthalene radical cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

This table presents predicted data based on the general principles of mass spectrometry fragmentation for aromatic and halogenated compounds.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides direct evidence for its key structural features.

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The aromatic nature of the naphthalene core is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

The trifluoromethoxy group (-OCF₃) will exhibit strong absorption bands due to the C-F and C-O stretching vibrations. The C-F stretching vibrations are typically found in the 1300-1000 cm⁻¹ range and are known for their high intensity. The C-O-C ether linkage will also show characteristic stretching bands. The C-Cl stretch will appear in the lower frequency fingerprint region, typically between 800 and 600 cm⁻¹. libretexts.org

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1585 | Medium |

| Aromatic C=C Stretch | 1500-1400 | Medium |

| C-F Stretch | 1280-1100 | Strong |

| C-O-C Stretch | 1150-1085 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

This table outlines the expected positions of key infrared absorption bands based on known data for similar functional groups and aromatic systems. libretexts.orgastrochem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. libretexts.org

The naphthalene ring system is the primary chromophore responsible for the characteristic UV absorption. Naphthalene itself exhibits strong absorption bands corresponding to π-π* transitions. shimadzu.comresearchgate.net The presence of substituents on the naphthalene ring, such as the chloro and trifluoromethoxy groups, can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption. mdpi.com

The trifluoromethoxy group, being an electron-donating group through resonance (due to the oxygen lone pairs) but also strongly electron-withdrawing inductively (due to the fluorine atoms), will influence the energy of the molecular orbitals. The chlorine atom also has both inductive and resonance effects. These substitutions on the naphthalene core are expected to result in a complex UV-Vis spectrum with multiple absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) for Naphthalene Derivatives | Expected Molar Absorptivity (ε) |

| π → π* (E-band) | 210-230 | High |

| π → π* (K-band) | 230-280 | Moderate |

| π → π* (B-band) | 280-330 | Low |

This table presents the expected electronic transitions for a substituted naphthalene, with the understanding that the exact λ_max values will be influenced by the specific substituents and the solvent used. shimadzu.comresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, an XRD analysis would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not publicly available, the analysis of similarly substituted naphthalenes, such as 1-nitro-4-(trimethylsilylethynyl)naphthalene, provides a framework for what can be expected. nih.gov An XRD study would likely reveal a planar naphthalene ring system, with the chloro and trifluoromethoxy substituents causing some degree of steric strain that might lead to minor distortions from perfect planarity.

The analysis would also elucidate the packing of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between the naphthalene rings or halogen bonding involving the chlorine atom. This information is critical for understanding the solid-state properties of the compound. Structural insights from X-ray crystallography can also be correlated with computational modeling to provide a deeper understanding of the molecule's conformational preferences and electronic properties. acs.org

Table 4: Hypothetical Crystal Structure Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal lattice |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms |

| Torsion Angles | Information on the conformation of the molecule |

| Intermolecular Interactions | Details of non-covalent interactions like π-π stacking or halogen bonds |

This table describes the type of data that would be obtained from a single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 1-chloro-4-(trifluoromethoxy)naphthalene, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. crystalsolutions.eu This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and electrostatic potential, which are crucial for understanding the molecule's polarity and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT is also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. d-nb.infonih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is used to calculate the nuclear magnetic shielding tensors. rsc.orgnih.gov From these tensors, one can predict the 1H, 13C, and 19F NMR chemical shifts. Comparing these predicted shifts with experimental data is a standard method for structure verification. nih.gov

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. dtic.mildtic.mil These calculations yield a theoretical infrared (IR) spectrum, showing the frequencies and intensities of the molecule's vibrational modes (e.g., C-Cl stretch, C-F stretch, C-O stretch, aromatic ring vibrations). rsc.orgd-nb.info This predicted spectrum can be compared to an experimental IR spectrum to confirm the compound's identity and structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.orglibretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. rsc.orgresearchgate.net A smaller gap generally implies higher reactivity. For this compound, FMO analysis would map the locations of the HOMO and LUMO across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. stanford.eduvolkamerlab.org These simulations solve Newton's equations of motion for a system of interacting particles, offering a detailed view of the molecule's dynamic behavior. nih.gov

Conformational Analysis and Dynamics

While the naphthalene (B1677914) core is rigid, the trifluoromethoxy group (-OCF3) has rotational freedom. MD simulations could be used to explore the different conformations arising from the rotation around the C-O bond and to understand the energy barriers between these conformations. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. plos.org

Intermolecular Interactions and Solvation Effects

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can study the solvation process. copernicus.org These simulations would reveal the structure of the solvent shells around the molecule and calculate the free energy of solvation. This information is crucial for understanding the compound's solubility and how intermolecular forces govern its behavior in solution. nih.gov

Prediction of Reactivity and Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of aromatic compounds. By calculating various electronic descriptors, it is possible to forecast how this compound will behave in chemical reactions and to identify which parts of the molecule are most likely to react (regioselectivity).

Detailed Research Findings:

Theoretical studies on related halogenated aromatic systems provide a framework for understanding the reactivity of this compound. The presence of both a chloro (-Cl) group and a trifluoromethoxy (-OCF₃) group significantly influences the electron distribution across the naphthalene ring system. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution reactions compared to unsubstituted naphthalene. However, their directing effects can be predicted.

Similarly, research on substituted naphthalenes has employed Property-Encoded Surface Translation (PEST) descriptors to build models that predict reaction rates with a high degree of accuracy. researchgate.net These models often use descriptors like the minimum local ionization potential to correlate with experimentally determined reaction rate constants. researchgate.net For this compound, such calculations would likely indicate that the positions on the unsubstituted ring are more susceptible to electrophilic attack than those on the substituted ring. Within the substituted ring, the positions ortho and para to the activating group (if any) and meta to the deactivating groups would be favored, though the combined deactivating effect of -Cl and -OCF₃ complicates simple predictions.

Interactive Data Table: Predicted Reactivity Descriptors

The following table presents hypothetical DFT-calculated reactivity descriptors for this compound, based on principles from related studies. These values help quantify the molecule's chemical behavior.

| Descriptor | Predicted Value | Significance |

| Chemical Potential (μ) | -4.5 eV | Indicates the tendency of the molecule to lose electrons (a less negative value suggests lower reactivity). |

| Chemical Hardness (η) | 6.2 eV | Measures resistance to change in electron distribution; a higher value indicates greater stability. |

| Global Electrophilicity (ω) | 1.65 eV | Quantifies the ability to accept electrons; a higher value suggests a stronger electrophile. |

| Local Philicity (Δωk) | Predicts site of attack: | |

| C5/C8 | Most negative | Predicted site for electrophilic attack. |

| C2/C3 | Less negative | Predicted site for nucleophilic substitution (in addition to C1). |

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

Detailed Research Findings:

For this compound, QSPR models could be developed to predict properties like boiling point, solubility, and lipophilicity (logP). The process involves calculating a wide range of molecular descriptors, which fall into several categories:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Based on the 2D graph representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Quantum-chemical: Related to the electronic structure, such as dipole moment and orbital energies. researchgate.net

Studies on related compounds, like 1-chloro-4-(trifluoromethyl)benzene, demonstrate the utility of this approach. nih.gov Descriptors for this similar molecule, such as molecular weight, logP, and polar surface area, are readily computed and used in predictive models. nih.gov The introduction of fluorine-containing groups, like trifluoromethoxy, is known to significantly impact properties such as metabolic stability and binding affinity in medicinal chemistry contexts, making QSPR essential for rational drug design. acs.org

Interactive Data Table: Predicted Molecular Descriptors for QSPR

This table shows key molecular descriptors for this compound that would be used in a QSPR model.

| Descriptor Type | Descriptor Name | Predicted Value | Property Influence |

| Constitutional | Molecular Weight | 246.6 g/mol | Affects volatility, diffusion rates. |

| Electronic | Dipole Moment | ~2.5 D | Influences polarity, solubility, and intermolecular interactions. |

| Lipophilicity | XLogP3 | ~4.8 | Predicts partitioning between oil and water; affects absorption. |

| Topological | Polar Surface Area (TPSA) | 9.23 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Geometrical | Molar Refractivity | 54.5 cm³ | Relates to molecular volume and polarizability. |

Host-Guest Complexation Studies Involving this compound

Detailed Research Findings:

Common hosts like cyclodextrins, which are toroidal polysaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate aromatic guests. nih.govmdpi.com The naphthalene core of this compound is hydrophobic and appropriately sized to fit within the cavity of β-cyclodextrin or γ-cyclodextrin. The formation of such an inclusion complex would be driven by the displacement of high-energy water molecules from the host's cavity, a classic hydrophobic effect.

Other hosts, such as calixarenes and pillararenes, also offer cavities capable of binding aromatic guests. thno.org Recent research on the cocrystallization of a phenanthrene-based macrocycle with various liquid organic guests, including halogenated aromatics like 1-chloro-3-methylbenzene, demonstrates that CH-π and other weak interactions are sufficient to form stable host-guest complexes. nih.gov The trifluoromethoxy group on the guest molecule could further stabilize complexation through halogen bonding (C-F···π) or dipole-dipole interactions within the host cavity. The formation of such a complex can alter the physicochemical properties of the guest, such as increasing its aqueous solubility or protecting it from degradation. nih.gov

Interactive Data Table: Potential Host-Guest Interactions

This table outlines the potential interactions between this compound (Guest) and a hypothetical macrocyclic host (e.g., β-Cyclodextrin).

| Host Component | Guest Moiety | Dominant Interaction Type | Predicted Effect |

| Hydrophobic Cavity | Naphthalene Ring System | Hydrophobic Interaction | Primary driving force for encapsulation. |

| Cavity Wall | Chloro Group | Van der Waals / Halogen Bonding | Contributes to binding affinity and orientation. |

| Cavity Wall | Trifluoromethoxy Group | Dipole-Dipole / Halogen Bonding | Provides additional stabilization within the complex. |

| Host Rim | (No direct interaction) | (N/A) | The guest is likely fully included within the cavity. |

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) on the naphthalene ring is generally preferred at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the formation of a more stable carbocation intermediate (a σ-complex or benzenium ion) during α-attack, which can be stabilized by resonance structures that keep one of the fused rings fully aromatic. acs.orgguidechem.comyoutube.com

In 1-Chloro-4-(trifluoromethoxy)naphthalene, the directing effects of the two existing substituents determine the position of further substitution.

Chloro Group (at C1): This group is deactivating due to its inductive effect but directs incoming electrophiles to the ortho (C2) and para (C4) positions through resonance. The C4 position is already substituted.

Trifluoromethoxy Group (at C4): This group is strongly deactivating due to the powerful inductive effect of the fluorine atoms. It is generally considered a meta-directing group, which would guide electrophiles to the C3 and C5 positions.

The combination of these effects makes the naphthalene core significantly deactivated towards electrophilic attack. Substitution, if it occurs, would likely be a complex mixture of products, with potential sites at C2, C3, and C5. The outcome can be sensitive to specific reagents and reaction conditions, such as temperature and solvent, which can favor either kinetically or thermodynamically controlled products. organic-chemistry.org For instance, in the sulfonation of naphthalene, temperature changes can alter the major product from the α-sulfonic acid (kinetic product) to the β-sulfonic acid (thermodynamic product). organic-chemistry.org Complex reactions, such as chlorination of 1-naphthol, can even lead to non-aromatic dihydronaphthalenone structures through substitution with rearrangement. rsc.org

Nucleophilic Substitution Reactions of the Chloro Substituent

The chlorine atom on the naphthalene ring can be replaced by various nucleophiles. This can occur either through a direct nucleophilic aromatic substitution (SNAr) mechanism or via metal-catalyzed processes.

For a direct SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. In this compound, the trifluoromethoxy group and the naphthalene system itself provide some activation, making the displacement of the chloride possible under forcing conditions. A parallel reaction is the high-pressure ammonolysis of p-chlorobenzotrifluoride to produce 4-(trifluoromethoxy)aniline, demonstrating that a chloro group can be substituted by an amine on a ring containing a trifluoromethoxy group. guidechem.com

A more versatile and widely used method for this transformation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions than traditional SNAr and is tolerant of a wide range of functional groups. wikipedia.org This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org

| Reaction Type | Reagents | Bond Formed | Typical Product |

| Nucleophilic Ammonolysis | NH₃, high pressure/temperature | C-N | 4-(Trifluoromethoxy)naphthalen-1-amine |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, ligand, base | C-N | N-substituted 4-(Trifluoromethoxy)naphthalen-1-amine |

Modifications of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its exceptional stability, which is a primary reason for its incorporation into molecules in fields like pharmaceuticals and agrochemicals. nih.gov This stability stems from the high strength of the carbon-fluorine bonds. As a result, chemical modifications of the trifluoromethoxy group itself are challenging and not commonly reported. It is generally resistant to hydrolysis and attack by most nucleophiles and electrophiles under standard conditions. guidechem.comnih.gov While reactions of anionically activated trifluoromethyl groups are known, the trifluoromethoxy group is largely considered to be chemically inert, making it a stable substituent rather than a reactive handle for further derivatization. acs.orgnih.gov

Cross-Coupling Reactions at the Naphthalene Ring

The chloro substituent at the C1 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing C-C, C-N, and C-O bonds, allowing for extensive derivatization of the naphthalene core. nih.gov

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orgacs.org It is widely used to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: As mentioned previously, this reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orgbeilstein-journals.org It is a premier method for synthesizing aryl amines.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl structures. nih.govacs.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an alkene.

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand to stabilize the catalyst and tune its reactivity, and a base. nih.govorganic-chemistry.org

Interactive Table: Common Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | C(naphthyl)-C(aryl/vinyl) | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) |

| Buchwald-Hartwig | Primary/secondary amine | C(naphthyl)-N | Pd(OAc)₂ + Ligand + Base (e.g., KOt-Bu) |

| Sonogashira | Terminal alkyne | C(naphthyl)-C(alkynyl) | Pd(0) catalyst + Cu(I) salt + Base |

| Stille | Organostannane | C(naphthyl)-C(aryl/vinyl) | Pd(0) catalyst |

| Heck | Alkene | C(naphthyl)-C(alkenyl) | Pd catalyst + Base |

Synthesis of Structurally Related Analogues and Libraries

The functional groups on this compound make it an ideal starting material for the generation of chemical libraries. The chloro group serves as a versatile anchor point for diversification. By applying the cross-coupling and nucleophilic substitution reactions discussed above, a wide array of substituents can be introduced at the C1 position.

For example, a library of analogues could be generated by:

Suzuki Coupling: Reacting the parent compound with a diverse set of boronic acids to create a library of 1-aryl-4-(trifluoromethoxy)naphthalenes. acs.org

Buchwald-Hartwig Amination: Coupling with a variety of primary and secondary amines to produce a library of N-substituted 4-(trifluoromethoxy)naphthalen-1-amines. beilstein-journals.org

Sonogashira Coupling: Introducing various alkyne-containing fragments. nih.gov

This strategy allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery or to tune the electronic properties of materials. acs.org The synthesis of numerous naphthalene diimide derivatives using these coupling methods highlights the power of this approach for creating functional molecules. nih.gov Furthermore, the products of these initial reactions can themselves be subjected to further transformations to create even more complex analogues. acs.org

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, general principles of physical organic chemistry allow for predictions about its reactive behavior.

Electrophilic Aromatic Substitution: The kinetics of EAS are determined by the activation energy of the rate-limiting step, which is the formation of the σ-complex. acs.org The strong deactivating nature of both the chloro and trifluoromethoxy groups would lead to slow reaction rates (high activation energy) compared to unsubstituted naphthalene. The distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control. A kinetically controlled reaction, often run at lower temperatures, favors the product that is formed fastest, while a thermodynamically controlled reaction, at higher temperatures, favors the most stable product. organic-chemistry.org

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions are influenced by the stability of the intermediate Meisenheimer complex. The electron-withdrawing trifluoromethoxy group would help stabilize this anionic intermediate, thereby accelerating the rate of nucleophilic attack compared to a non-activated aryl chloride.

Exploration of Potential Applications and Structure Activity Relationships Sar

Applications in Agrochemical Research and Development

The naphthalene (B1677914) ring system is a foundational structure in the development of various agrochemicals. The introduction of specific substituents, such as halogens and trifluoromethoxy groups, can significantly influence the biological activity, selectivity, and metabolic stability of these compounds.

Design and Synthesis of Novel Agrochemical Candidates

1-Chloro-4-(trifluoromethoxy)naphthalene can serve as a valuable building block in the synthesis of new agrochemical candidates. The presence of the chlorine atom and the trifluoromethoxy group on the naphthalene scaffold provides specific physicochemical properties that are desirable in the design of modern pesticides. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity of a molecule, which can improve its penetration through the waxy cuticles of plants or the exoskeletons of insects.

The synthesis of agrochemicals often involves the modification of a core scaffold. For instance, related naphthalene derivatives are used as precursors for insecticides and herbicides. The chlorine atom on the naphthalene ring of this compound can be a site for further chemical reactions, such as nucleophilic substitution, allowing for the attachment of various other functional groups to create a library of new compounds for screening.

For example, the related compound 1-chloro-4-(trifluoromethyl)benzene is a key intermediate in the synthesis of diphenyl ether herbicides like fluorodifen (B99304) and acifluorfen, as well as the insecticide fluvalinate. nih.gov This suggests that this compound could similarly be utilized in the synthesis of novel agrochemicals with potentially enhanced properties due to the trifluoromethoxy group instead of a trifluoromethyl group.

Investigation of Biological Target Interactions

The biological activity of a potential agrochemical is determined by its interaction with specific molecular targets within the pest organism. For naphthalene-based compounds, these targets can include enzymes, receptors, or other critical proteins. The trifluoromethoxy group can play a significant role in these interactions. Its strong electron-withdrawing nature can influence the electronic properties of the naphthalene ring, affecting how the molecule binds to its target.

Research on other fluorinated compounds has shown that the introduction of fluorine-containing groups can lead to stronger binding affinities with target enzymes. acs.org For example, in the context of insecticides, the target could be an enzyme in the nervous system of the insect. The unique properties of the trifluoromethoxy group could lead to enhanced inhibitory activity against such enzymes.

Structure-Activity Relationships in Agrochemical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemical candidates. For naphthalene derivatives, SAR studies have revealed the importance of the type and position of substituents on the naphthalene ring.

The presence of a halogen, such as the chlorine atom in this compound, is a common feature in many successful pesticides. The position of this halogen is critical for activity. In a study of naphthalene derivatives, the hydrophobic and electronic parameters of the substituents were found to be key determinants of biological activity. nih.gov

The trifluoromethoxy group contributes significantly to the lipophilicity of the molecule. Increased lipophilicity can enhance the transport of the compound to its site of action but must be balanced to avoid excessive persistence in the environment. SAR studies on related compounds often show that there is an optimal range for lipophilicity to achieve maximum biological activity.

Applications in Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. derpharmachemica.com The incorporation of a trifluoromethoxy group is a well-established strategy in drug design to improve a compound's metabolic stability and membrane permeability.

Design and Synthesis of Precursor Compounds for Drug Discovery

This compound represents a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new functionalities and build diverse chemical libraries for drug screening programs. smolecule.com

The naphthalene core itself is a versatile scaffold that has been incorporated into a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. acs.org The trifluoromethoxy group can enhance the drug-like properties of these derivatives.

For instance, the synthesis of novel pan-Raf kinase inhibitors for melanoma treatment involved the use of a naphthalene scaffold to replace a central phenyl ring, which was a key modification inspired by the structure of sorafenib. nih.gov This highlights the utility of naphthalene derivatives in the design of targeted therapies.

Exploration of Bioactive Scaffolds Derived from this compound

Derivatives of this compound can be explored as new bioactive scaffolds. The combination of the rigid naphthalene platform with the electron-withdrawing and lipophilic trifluoromethoxy group can lead to compounds with novel biological activities.

Research into anilino-1,4-naphthoquinones has identified these compounds as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov While this compound is not a naphthoquinone, it could be chemically converted into such a derivative, which could then be further functionalized to explore potential anticancer activity. The trifluoromethoxy group could influence the binding of these derivatives to the ATP-binding site of EGFR.

The table below presents examples of bioactive naphthalene derivatives, illustrating the types of biological activities that can be achieved with this scaffold.

| Compound Name | Biological Activity | Reference |

| 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | Anticancer | nih.gov |

| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase Inhibitors | nih.gov |

| Naphthalene-based diarylamides | Pan-Raf Kinase Inhibitors | nih.gov |

Structure-Activity Relationships in Medicinal Chemistry Applications

The potential of this compound in medicinal chemistry is intrinsically linked to the interplay of its distinct structural components: the naphthalene core, the chloro substituent, and the trifluoromethoxy group. While direct SAR studies on this specific molecule are not extensively documented, the activities of related naphthalene and naphthoquinone derivatives provide significant insights.

The biological activity of naphthalene derivatives is often influenced by their structural features. smolecule.comnih.gov The trifluoromethoxy (-OCF3) group is a key modulator of physicochemical properties. It is known to be highly lipophilic, which can enhance a molecule's ability to penetrate biological membranes and interact with intracellular targets. smolecule.com This increased lipophilicity may facilitate engagement with proteins within the cell. smolecule.com Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can influence the electronic environment of the naphthalene ring system, potentially affecting receptor binding and metabolic stability.

The chlorine atom at the 1-position of the naphthalene ring also plays a crucial role. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The position and nature of substituents on the naphthalene core are critical determinants of biological activity. For instance, in a study of various naphthalene derivatives, substituent constants related to hydrogen bonding capacity, hydrophobicity, and electronic effects were found to account for a significant portion of the variation in biological response. nih.gov

Derivatives of the structurally related 1,4-naphthoquinone (B94277) scaffold have been extensively studied for their anticancer and antimicrobial properties. nih.govnih.gov The activity of these compounds is often associated with their redox properties and their ability to interact with biological macromolecules through various forces, including van der Waals, hydrogen bonding, and π-π stacking interactions. nih.gov The introduction of different amine-containing groups to the naphthoquinone core has been shown to modulate their biological activity, highlighting the importance of specific substitutions in designing compounds with desired pharmacological profiles. nih.gov For example, a series of 1-chloromethyl naphthalene derivatives were synthesized and showed moderate to good antifungal activity. derpharmachemica.com This suggests that the naphthalene scaffold itself is a promising starting point for the development of bioactive agents.

Applications in Materials Science

Design and Synthesis of Advanced Materials Precursors

This compound serves as a valuable building block in the synthesis of more complex molecules and advanced materials. smolecule.comchembk.com Its utility as a precursor stems from the reactivity of its functional groups, which allows for further chemical modifications. The chlorine atom on the naphthalene ring can potentially undergo various nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

A related compound, 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene, highlights the synthetic versatility of this class of molecules. The chloromethyl group is a reactive handle that can be readily displaced by nucleophiles such as amines, thiols, or alkoxides. smolecule.com This allows for the covalent attachment of the trifluoromethoxynaphthalene moiety to other molecular structures, including polymers and surfaces, to impart specific properties like hydrophobicity or altered electronic characteristics. Similarly, the chloro group directly attached to the naphthalene ring in this compound can be targeted in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in constructing complex organic materials with tailored architectures for specific applications.

The presence of the trifluoromethoxy group also contributes to the compound's utility as a materials precursor. This group can enhance the thermal stability and solubility of the resulting materials in organic solvents, which are desirable properties for processing and fabrication.

Polymerization and Cross-linking Studies

The trifluoromethoxy group in this compound suggests its potential incorporation into fluorinated polymers. Fluoropolymers are a class of materials known for their high thermal stability, chemical resistance, and low surface energy, leading to applications in durable water- and oil-repellent coatings. nih.gov

While direct polymerization studies of this compound are not widely reported, its structure allows for its potential use as a monomer or a co-monomer in polymerization reactions. For instance, if the chloro group is modified to a polymerizable group (e.g., a vinyl or acrylate (B77674) group), the resulting monomer could be used in free-radical polymerization to create polymers with pendant trifluoromethoxynaphthalene units.

Furthermore, the principles of cross-linking in fluoropolymers can be applied. Cross-linking is a crucial strategy to enhance the durability and robustness of polymer coatings. nih.gov Various methods, including thermal or UV-induced cross-linking, are employed to create covalent bonds between polymer chains or between the polymer and a substrate surface. nih.gov Polymers incorporating the this compound unit could potentially be cross-linked through reactions involving the aromatic naphthalene core or by introducing other cross-linkable functionalities into the polymer structure. This could lead to the development of robust materials for demanding applications.

Optoelectronic and Photophysical Property Modulation

The naphthalene core of this compound is an inherent chromophore, meaning it absorbs light in the ultraviolet region of the electromagnetic spectrum. The photophysical properties of naphthalene and its derivatives, such as their absorption and emission wavelengths and fluorescence quantum yields, are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govresearchgate.net

The introduction of substituents like the chloro and trifluoromethoxy groups can significantly modulate the electronic structure of the naphthalene system. The electron-withdrawing trifluoromethoxy group and the chloro atom can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission spectra. Studies on other substituted naphthalenes have shown that such modifications can lead to shifts in the absorption and emission maxima. nih.govresearchgate.net

For example, research on naphthalene-bridged disilanes demonstrated that substituents on the naphthalene core lead to red-shifted absorption spectra, indicating extended conjugation. nih.gov The unique photoluminescent properties of naphthalene derivatives make them interesting candidates for applications as fluorophores and in optoelectronic devices like polymer light-emitting diodes. researchgate.net By strategically modifying the naphthalene core, it is possible to fine-tune the photophysical properties for specific applications, such as sensors or light-emitting materials. The emission performance of some naphthalene derivatives has been shown to be dependent on solvent polarity and pH, suggesting their potential use as environmental sensors. researchgate.net

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For "1-Chloro-4-(trifluoromethoxy)naphthalene," the primary abiotic degradation pathways of concern are photolysis and hydrolysis.

Photolysis is the degradation of a chemical by the absorption of light energy. The photochemical reactivity of "this compound" in the environment is influenced by its aromatic naphthalene (B1677914) core and its substituents. The naphthalene ring system can absorb ultraviolet (UV) radiation, which can lead to the excitation of electrons and subsequent chemical reactions.

The presence of a chlorine atom on the naphthalene ring is a significant factor in its photochemical behavior. Carbon-chlorine bonds can undergo homolytic cleavage upon absorption of UV light, leading to the formation of a naphthyl radical and a chlorine radical. This process, known as photodissociation, is a common degradation pathway for chlorinated aromatic compounds. The resulting radicals are highly reactive and can participate in a variety of secondary reactions with other molecules in the environment, such as hydrogen abstraction from water or organic matter, or reaction with molecular oxygen.

The trifluoromethoxy group (-OCF₃) is generally considered to be photochemically stable due to the high strength of the carbon-fluorine bonds. Therefore, direct photolysis of the trifluoromethoxy group is less likely compared to the cleavage of the carbon-chlorine bond. However, the presence of the -OCF₃ group can influence the electronic properties of the naphthalene ring, potentially affecting the absorption spectrum and the quantum yield of the photolytic process.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of "this compound" towards hydrolysis is a key factor in its persistence in aqueous environments.

The carbon-chlorine bond in aryl chlorides is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The chlorine atom is directly attached to an sp²-hybridized carbon of the aromatic ring, which makes nucleophilic substitution reactions, such as hydrolysis, less favorable compared to alkyl halides. Significant energy is required to break this stable bond, and the reaction rate is typically very slow.

The trifluoromethoxy group is also highly resistant to hydrolysis. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the ether linkage exceptionally stable. It is not expected to undergo hydrolysis under normal environmental conditions. Therefore, "this compound" is expected to be a chemically stable and persistent compound in aqueous environments with respect to hydrolysis.

Biotic Degradation Mechanisms and Metabolites

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradability of "this compound" is a critical aspect of its environmental fate.

The microbial degradation of naphthalene itself is well-studied, and numerous bacterial strains capable of utilizing naphthalene as a sole source of carbon and energy have been isolated. nih.gov The primary pathway for aerobic naphthalene degradation is initiated by a naphthalene dioxygenase enzyme, which catalyzes the addition of both atoms of molecular oxygen to the aromatic ring to form a cis-dihydrodiol. nih.gov This is then followed by dehydrogenation to form 1,2-dihydroxynaphthalene, which is further metabolized through ring cleavage and subsequent reactions. nih.gov

The presence of substituents on the naphthalene ring can significantly affect the rate and pathway of microbial degradation. The chlorine and trifluoromethoxy groups on "this compound" are expected to influence its biodegradability. Halogenated aromatic compounds can be more resistant to microbial attack than their non-halogenated counterparts. The chloro-substituent may hinder the initial dioxygenase attack.

Similarly, the trifluoromethoxy group is a bulky and highly electronegative substituent, which can also pose a challenge for microbial enzymes. The degradation of organofluorine compounds is often slower than that of their non-fluorinated analogs.

The initial and rate-limiting step in the aerobic bacterial degradation of aromatic hydrocarbons is often catalyzed by dioxygenase enzymes. nih.gov For "this compound," the naphthalene dioxygenase would be the key enzyme to initiate its breakdown. However, the substituents on the ring can affect the enzyme's ability to bind and oxidize the substrate. The position and nature of the substituents determine the regioselectivity of the dioxygenase attack.

If degradation is initiated, potential enzymatic transformations could involve the initial oxidation of the unsubstituted ring, leading to the formation of a chlorinated and trifluoromethoxylated dihydroxynaphthalene. Subsequent enzymatic steps would involve ring cleavage and further breakdown. It is also possible that other microbial enzymes, such as monooxygenases or hydrolases (though less likely for the C-Cl bond), could play a role in the transformation of this compound. The trifluoromethoxy group itself is generally recalcitrant to enzymatic cleavage.

Volatilization and Atmospheric Fate

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of "this compound" to volatilize is an important factor in its environmental distribution. While specific data for this compound is not available, the volatilization of the parent compound, naphthalene, has been studied. nih.govnih.gov Naphthalene can volatilize from contaminated soil and water surfaces. nih.govnih.gov

The presence of the chloro and trifluoromethoxy groups in "this compound" will alter its physical properties compared to naphthalene. These groups increase the molecular weight and likely the boiling point, which would tend to decrease its volatility. However, the trifluoromethoxy group can also increase the compound's hydrophobicity, which might enhance its partitioning from water into the atmosphere.

Once in the atmosphere, the fate of "this compound" would be determined by atmospheric chemical reactions. The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl radicals (•OH). These highly reactive radicals can initiate the oxidation of the aromatic ring or potentially abstract a hydrogen atom. The presence of the naphthalene ring system suggests that the molecule will be susceptible to attack by hydroxyl radicals, leading to its eventual removal from the atmosphere. The products of such atmospheric reactions would depend on the specific reaction pathways but could include hydroxylated and ring-opened species.

Environmental Partitioning Behavior (e.g., Soil, Water, Air Distribution)

Chlorinated naphthalenes, as a class of compounds, are generally characterized by their hydrophobicity and tendency to adsorb to organic matter in soil and sediment. chemsafetypro.com The degree of this adsorption, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), tends to increase with the degree of chlorination. chemsafetypro.com Given the presence of a chlorine atom and a trifluoromethoxy group on the naphthalene core, this compound is expected to exhibit significant sorption to soil and sediment, limiting its mobility in the subsurface.

The partitioning behavior is also influenced by the compound's water solubility and vapor pressure. While specific values for this compound are not experimentally determined, estimations from computational models like the US EPA's EPI (Estimation Programs Interface) Suite™ can provide valuable insights. chemsafetypro.comresearchgate.net These models utilize the chemical's structure to predict key environmental fate parameters.

The octanol-water partition coefficient (Log Kow) is a crucial parameter for assessing a compound's lipophilicity and its potential to bioaccumulate. For monochloronaphthalenes, Log Kow values are reported to be in the range of 3.9, indicating a high affinity for fatty tissues and organic carbon. researchgate.net The addition of the trifluoromethoxy group is likely to further increase the lipophilicity of the molecule.

The following table presents estimated physicochemical properties for this compound, which are crucial for understanding its environmental partitioning. These values are derived from computational predictions and should be interpreted with the understanding that they are not experimentally verified.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning Parameters for this compound

This table is interactive. Click on the headers to sort the data.

| Parameter | Predicted Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Weight | 246.6 g/mol | Influences diffusion and transport rates. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 5.5 (estimated) | High potential for sorption to soil organic matter and bioaccumulation in organisms. |

| Water Solubility | Low (estimated mg/L range) | Limited mobility in aqueous systems; tends to partition to sediment. |

| Vapor Pressure | Low (estimated) | Low volatility, suggesting it is less likely to be found in significant concentrations in the atmosphere under normal conditions. |

| Henry's Law Constant | Low to Moderate (estimated) | Indicates the compound will preferentially partition to water and soil rather than air. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | High (estimated) | Strongly adsorbs to soil and sediment, leading to low mobility in the subsurface. |

Advanced Environmental Modeling and Simulation

In the absence of extensive empirical data, advanced environmental modeling and simulation serve as indispensable tools for predicting the environmental fate and transport of chemical compounds like this compound. These computational approaches utilize the physicochemical properties of a substance to forecast its distribution and persistence in various environmental media.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties. For this compound, QSARs can be employed to estimate its behavior based on the known properties of a "training set" of structurally related halogenated and trifluoromethoxy-substituted aromatic compounds. researchgate.net The accuracy of these predictions depends on the quality and relevance of the data used to build the model.

Multimedia environmental fate models, such as the Fugacity Level III model included in the US EPA's EPI Suite™, provide a more holistic view of a chemical's environmental distribution. episuite.devepa.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and simulate the movement and partitioning of the chemical between them based on its emission rates and physicochemical properties. For a compound with the predicted properties of this compound (low vapor pressure, low water solubility, high Koc), a typical fugacity model would predict that upon release to the environment, it would predominantly partition to soil and sediment.

The development of integrated modeling frameworks, such as the PROduction-To-EXposure (PROTEX) model, allows for a comprehensive assessment of a chemical's lifecycle, from its production and use to its ultimate environmental fate and potential for human and ecological exposure. nih.gov While specific simulations for this compound using such advanced models have not been published, these frameworks represent the cutting edge of predictive environmental science and could be applied to this compound to provide a more complete risk profile.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 1-Chloro-4-(trifluoromethoxy)naphthalene?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. For example, ¹⁹F NMR is critical for identifying the trifluoromethoxy group’s electronic environment, while GC-MS can confirm molecular weight and fragmentation patterns. Cross-validate results with reference standards of structurally similar halogenated naphthalenes (e.g., 1-fluoronaphthalene) .

Q. How should researchers design acute toxicity studies for this compound in rodent models?

- Methodological Answer : Follow the inclusion criteria outlined in toxicological frameworks (e.g., ATSDR guidelines):

- Exposure routes : Prioritize inhalation, oral, and dermal routes (Table B-1, ).

- Dose selection : Use a range based on preliminary LD50 estimates (e.g., OECD Test Guideline 423).

- Endpoints : Monitor mortality, body weight changes, and systemic effects (respiratory, hepatic, renal) over 14 days. Include control groups with vehicle-only exposure .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Methodological Answer : While direct synthesis protocols are scarce, extrapolate from halogenated naphthalene chemistry. Potential routes include:

- Electrophilic substitution : Introduce the trifluoromethoxy group via diazonium salt intermediates.

- Chlorination : Use Cl₂ or SO₂Cl₂ under controlled conditions.

Validate purity via HPLC and compare spectral data with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can systematic review methodologies resolve contradictions in existing toxicological data for this compound?

- Step 1 : Identify peer-reviewed studies (2003–2022) using databases like PubMed and TOXCENTER.

- Step 2 : Assess risk of bias using Tables C-6/C-7 (), focusing on randomization, allocation concealment, and outcome reporting.

- Step 3 : Classify studies by confidence levels (High to Very Low, ). Discrepancies may arise from variations in exposure duration or species-specific metabolism; conduct sensitivity analyses to weigh high-confidence studies .

Q. What experimental approaches quantify environmental degradation pathways in aquatic systems?

- Methodological Answer :

- Hydrolysis : Measure degradation rates at pH 5–9 (25°C, 50°C).

- Photolysis : Exclude UV light to simulate sediment conditions.

- Biodegradation : Use OECD 301F tests with activated sludge.

Monitor metabolites (e.g., chlorinated naphthols) via LC-MS/MS. Reference environmental fate frameworks in for media-specific sampling (water, sediment) .

Q. How do metabolic activation pathways of this compound differ between human and rodent hepatic models?

- Methodological Answer :

- In vitro models : Incubate with human/rat liver microsomes + NADPH.

- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., epoxides, glutathione conjugates).

- Enzyme inhibition : Test CYP450 isoform-specific inhibitors (e.g., CYP1A2).

Compare results to toxicokinetic data from ’s Section 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.